molecular formula C25H25NO4 B1228883 4-Ethylbenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester

4-Ethylbenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester

Cat. No.: B1228883
M. Wt: 403.5 g/mol
InChI Key: TUULDXYKDUVHPC-UHFFFAOYSA-N
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Description

4-ethylbenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester is a benzoate ester.

Scientific Research Applications

Synthesis and Regioselectivity

  • In the synthesis of Luotonin A derivatives, ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate reacts selectively with trimethylaluminium-activated 2-amino- or 4-aminobenzoic acid ethyl esters, showcasing regioselectivity without self-condensation of the aminobenzoate building blocks (Atia et al., 2017).

Methodology for Synthesis of Related Compounds

  • A practical two-step synthetic method for diversely R-substituted 4-hydroxybenzoic esters, potentially applicable in household chemicals and polymeric materials, involves coupling between ethyl acetoacetate and aldehydes followed by oxidative aromatization of Hagemman’s esters (Kang et al., 2017).

X-ray Powder Diffraction in Synthesis

  • X-ray powder diffraction data of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulant apixaban, highlights the importance of structural analysis in synthesis (Wang et al., 2017).

Chemical Reactions and Derivatives

  • Synthesis of 2-methoxy(or ethoxy)-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl esters by ternary condensation of vanillin or vanillal alkanoates with 6-quinolylamine and Phenidone, forming diastereomers (Gusak & Kozlov, 2005).

Synthesis of Novel Derivatives

  • OxymaPure was tested as an additive in the synthesis of a novel series of α-ketoamide derivatives (4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives), showing superiority in terms of purity and yield (El‐Faham et al., 2013).

Applications in Organic Synthesis

  • Studies on organophosphorus compounds reveal new routes to phosphorins from 2-hydroxy-, 2-mercapto-, and 2-aminobenzoic acids and their derivatives, illustrating the diverse applications in organic synthesis (El‐Barbary & Lawesson, 1981).

Chemical Transformations and Analysis

  • The reaction of some 4-methyleneoxazolidin-2-ones with peroxy acids, leading to various derivatives, underscores the significance of chemical transformations in analytical studies (Nuti & Saettone, 1970).

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

[2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] 4-ethylbenzoate

InChI

InChI=1S/C25H25NO4/c1-3-18-14-16-20(17-15-18)25(28)30-23(19-10-6-5-7-11-19)24(27)26-21-12-8-9-13-22(21)29-4-2/h5-17,23H,3-4H2,1-2H3,(H,26,27)

InChI Key

TUULDXYKDUVHPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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